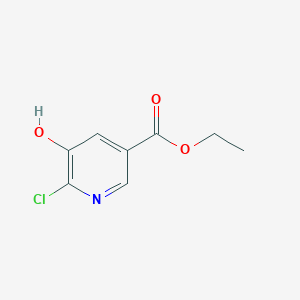

Ethyl 6-chloro-5-hydroxynicotinate

Vue d'ensemble

Description

Ethyl 6-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 . It belongs to the nicotinate family.

Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-5-hydroxynicotinate is described by the InChI code1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Ethyl 6-chloro-5-hydroxynicotinate is a solid at room temperature . It has a molecular weight of 201.61 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of New Compounds

Ethyl 6-chloro-5-hydroxynicotinate has been utilized in the synthesis of new chemical entities. For example, derivatives of hydroxylamine have been synthesized, leading to the creation of new heterocyclic compounds with potential pharmaceutical applications (Markova et al., 1970). Similarly, the synthesis of potential anticancer agents through reactions involving hydrolysis and catalytic hydrogenation of related compounds has been explored, indicating the role of such chemicals in developing therapeutic molecules (Temple et al., 1983).

Development of Reversible Antagonists

In pharmaceutical research, Ethyl 6-chloro-5-cyano-2-methylnicotinate, a closely related compound, has been coupled with other molecules to produce selective and reversible antagonists of the P2Y12 receptor. This work supports preclinical and clinical studies, demonstrating the chemical's relevance in drug development (Andersen et al., 2013).

Exploration of Functional Materials

Research has also focused on the generation of functional materials, such as the stereoselective synthesis of optical isomers for use in fine chemistry and pharmacology (Kluson et al., 2019). Additionally, studies on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones reveal the versatility of related compounds in creating new chemical structures with varied applications (Bekircan & Bektaş, 2008).

Biochemical Studies

Ethyl 6-chloro-5-hydroxynicotinate and its derivatives have been implicated in biochemical studies, such as the purification, characterization, and gene cloning of enzymes like 6-hydroxynicotinate 3-monooxygenase. This enzyme is involved in the oxidative decarboxylation of 6-hydroxynicotinate, highlighting the role of these compounds in understanding and manipulating biochemical pathways (Nakano et al., 1999).

Safety And Hazards

Ethyl 6-chloro-5-hydroxynicotinate is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

ethyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWFGLKZMHUQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-chloro-5-hydroxynicotinate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2716170.png)

![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2716172.png)

![2-(4-methoxyphenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2716182.png)

![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2716184.png)